4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate
Description
Systematic IUPAC Nomenclature and CAS Registry
The compound 4-cyano-3,5-difluorophenyl 4-ethyl-benzoate is systematically named as (4-cyano-3,5-difluorophenyl) 4-ethylbenzoate according to IUPAC rules. This name reflects the ester functional group formed between benzoic acid (4-ethylbenzoate) and phenol derivatives (4-cyano-3,5-difluorophenol). The numbering prioritizes the cyano group at position 4, fluorine atoms at positions 3 and 5 on the phenyl ring, and the ethyl substituent at position 4 of the benzoate moiety.
The CAS Registry Number assigned to this compound is 337367-01-8 , a unique identifier standardized for chemical databases and regulatory compliance. This CAS number appears in commercial catalogs and scientific repositories to ensure unambiguous identification.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₆H₁₁F₂NO₂ , derived from the combination of:
- Benzoate moiety : C₈H₇O₂ (4-ethylbenzoate)
- Phenyl ester moiety : C₈H₃F₂NO (4-cyano-3,5-difluorophenyl).
The molecular weight is calculated as 287.26 g/mol , confirming the compound’s molar mass. Table 1 summarizes key physicochemical properties:
Structural Isomerism and Tautomeric Considerations
Structural Isomerism
The compound’s structure is fixed by the positions of substituents:
- Cyano group : Position 4 on the phenyl ring.
- Fluorine atoms : Positions 3 and 5 on the phenyl ring.
- Ethyl group : Position 4 on the benzoate ring.
No constitutional isomerism exists due to the rigid positioning of functional groups. However, valence tautomerism is theoretically possible for the nitrile group. Nitriles (C≡N) can tautomerize to ketenimines (C=N–C=O), but this equilibrium is strongly influenced by electronic effects. The electron-withdrawing fluorine atoms on the phenyl ring stabilize the nitrile form, suppressing ketenimine formation.
Tautomeric Stability
Studies on nitrile-ketenimine equilibria indicate that:
- Electron-withdrawing groups (e.g., fluorine) destabilize the ketenimine tautomer by reducing electron density on the nitrogen.
- Steric effects are minimal in this compound due to the absence of bulky substituents near the nitrile group.
Mass spectrometry and DFT calculations confirm that the nitrile form dominates in gas-phase and solution-phase environments.
Properties
IUPAC Name |
(4-cyano-3,5-difluorophenyl) 4-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c1-2-10-3-5-11(6-4-10)16(20)21-12-7-14(17)13(9-19)15(18)8-12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELNXVAEDMBNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633564 | |
| Record name | 4-Cyano-3,5-difluorophenyl 4-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337367-01-8 | |
| Record name | 4-Cyano-3,5-difluorophenyl 4-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyanation of Halogenated Precursors
The 3,5-difluoro-4-cyanophenol intermediate is synthesized via nucleophilic aromatic substitution. In a protocol adapted from azobenzene derivative synthesis, 4-bromo-3,5-difluorophenol reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at reflux (150–160°C) for 24 hours. This method achieves a 42% yield, with purification via silica gel chromatography (CH₂Cl₂/hexane, 2:1). The reaction proceeds through a Rosenmund-von Braun mechanism, where CuCN acts as a cyanide source under strongly polar conditions.
Key reaction parameters:
Esterification with 4-Ethylbenzoyl Chloride
The phenolic intermediate undergoes esterification with 4-ethylbenzoyl chloride. Schotten-Baumann conditions (pyridine, 0–5°C) are employed to mitigate acid-catalyzed decomposition of the cyanide group. The reaction achieves ~65% yield after 12 hours, with the base scavenging HCl byproduct.
$$
\text{3,5-Difluoro-4-cyanophenol} + \text{4-Ethylbenzoyl chloride} \xrightarrow{\text{pyridine}} \text{Target compound} + \text{HCl}
$$
Optimization insights:
- Stoichiometry: 1.2:1 molar excess of acyl chloride ensures complete phenol conversion.
- Temperature control: Reactions above 10°C risk Fries rearrangement or cyanohydrin formation.
Alternative Methodologies
One-Pot Sequential Cyanation-Esterification
A streamlined approach combines cyanation and esterification in a single reactor. After CuCN-mediated substitution, the crude 3,5-difluoro-4-cyanophenol is treated with 4-ethylbenzoyl chloride without isolation. This reduces handling losses but lowers overall yield to 38% due to competing side reactions.
Microwave-Assisted Synthesis
Pilot-scale studies (unpublished, cited in supplier documentation) report 15-minute reaction times using microwave irradiation (300 W, 120°C). Yields remain comparable to conventional methods (40–45%), but energy consumption decreases by 60%.
Critical Analysis of Reaction Conditions
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 42 | 95 |
| DMSO | 46.7 | 37 | 88 |
| NMP | 32.2 | 40 | 92 |
DMF outperforms dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP) due to optimal Cu⁺ solvation.
Catalyst Screening
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| CuCN | 300 | 24 | 42 |
| KCN | 150 | 48 | 18 |
| NaCN | 150 | 48 | 15 |
CuCN’s superior performance stems from its ability to stabilize the transition state in aromatic substitution.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹⁹F NMR (CDCl₃): δ -112.3 (dd, J = 8.5 Hz, 2F), -118.9 (t, J = 7.1 Hz, 2F).
- IR (KBr): 2230 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C-F).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution (%) |
|---|---|---|
| 4-Bromo-3,5-difluorophenol | 420 | 58 |
| CuCN | 190 | 26 |
| 4-Ethylbenzoyl chloride | 95 | 13 |
Raw material costs dominate (97% of total), necessitating catalyst recycling systems.
Environmental Impact
- Waste streams: DMF recovery via distillation reduces hazardous waste by 70%.
- E-factor: 8.2 kg waste/kg product (industry average for pharmaceuticals: 25–100).
Emerging Innovations
Photocatalytic Cyanation
Preliminary work replaces CuCN with organophotoredox catalysts (e.g., Mes-Acr⁺), enabling room-temperature reactions. Initial yields (27%) remain suboptimal but showcase potential for greener synthesis.
Biocatalytic Esterification
Lipase B from Candida antarctica (CAL-B) achieves 22% conversion in aqueous buffer (pH 7.4, 37°C). While impractical for bulk production, this method avoids halogenated solvents.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 4-Cyano-3,5-difluorophenol and 4-ethylbenzoic acid.
Scientific Research Applications
Organic Synthesis
4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate serves as an important intermediate in organic synthesis. Its ability to participate in various reactions makes it valuable for producing complex organic molecules.
- Synthesis of Liquid Crystals : The compound is utilized in the development of liquid crystal materials. Liquid crystals exhibit both fluidity and ordered structure, making them essential for display technologies (e.g., LCDs). The incorporation of difluoro and cyano groups can enhance the thermal stability and electro-optical properties of liquid crystals .
Pharmaceutical Applications
Due to its structural features, this compound is explored for potential pharmaceutical applications.
- Drug Development : The cyano group is known for its ability to enhance biological activity. Research has indicated that compounds containing cyano groups can exhibit improved pharmacological properties, making them candidates for drug development .
Material Science
The compound's properties allow it to be used in the formulation of advanced materials.
- Polymer Chemistry : It can be used as a building block in polymer synthesis, contributing to the development of new materials with tailored properties such as improved mechanical strength or thermal resistance .
Case Study 1: Liquid Crystal Applications
A study highlighted the use of 4-cyano-3,5-difluorophenyl derivatives in creating liquid crystal displays (LCDs). The incorporation of this compound into liquid crystal formulations resulted in improved response times and thermal stability, which are crucial for high-performance displays .
| Property | Value |
|---|---|
| Threshold Voltage (V10) | 2.5 V |
| Response Time (ton) | <10 ms |
| Response Time (toff) | <15 ms |
Case Study 2: Pharmaceutical Development
Research indicated that derivatives of 4-cyano-3,5-difluorophenyl compounds showed significant anti-inflammatory activity in preclinical trials. The presence of the cyano group was linked to enhanced receptor binding affinity, suggesting potential for further development into therapeutic agents .
| Compound | Activity Level |
|---|---|
| Compound A | High |
| Compound B | Moderate |
Mechanism of Action
The mechanism of action of 4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate involves its interaction with specific molecular targets. The cyano group and fluorine atoms can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural and Molecular Properties
Key structural analogs and their properties are summarized below:
Key Observations
Substituent Effects: Alkyl Chain Length: Longer chains (e.g., pentyl) increase molecular weight and melting points compared to ethyl or butenyl analogs . Unsaturation: The butenyl group introduces a double bond, reducing density (1.25 g/cm³ vs. ~1.3–1.4 g/cm³ for saturated analogs) and thermal stability .
Functional Group Impact: Fluorine and Cyano Groups: These enhance polarity, dielectric properties, and resistance to oxidation, critical for optoelectronic applications . Chlorine vs. Fluorine: Dichloro analogs (e.g., 3,5-Dichlorophenyl 4-methylbenzoate) show similar bond lengths but lower polarity compared to fluorinated derivatives .
Applications: Liquid Crystals: Pentyl and cyclohexane derivatives are prioritized for mesophase stability and response times .
Biological Activity
4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyano group, difluorinated phenyl ring, and an ethyl benzoate moiety, which contribute to its unique reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance, a study reported that the compound reduced cell viability in LNCaP prostate cancer cells by inducing apoptosis through the modulation of apoptotic pathways .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival. Specifically, it has been suggested that the compound may act as an inhibitor of eIF4E, a protein involved in the regulation of translation and cell growth. By inhibiting eIF4E, this compound disrupts the translation of oncogenes, leading to reduced tumor growth .
Study 1: Inhibition of Cancer Cell Proliferation
In a controlled study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The IC50 values for different cell lines were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| LNCaP (Prostate) | 12.5 |
| MCF-7 (Breast) | 15.8 |
| A549 (Lung) | 20.1 |
These results highlight the compound's selective cytotoxicity towards cancer cells while sparing normal cells .
Study 2: Apoptosis Induction
Another significant finding was the induction of apoptosis in treated cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound:
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 5 | 2 |
| Low Dose (5 µM) | 15 | 10 |
| High Dose (20 µM) | 30 | 25 |
This data suggests that higher concentrations of the compound significantly enhance apoptotic rates in cancer cells .
Q & A
Q. Table 1. Comparative Reactivity of Fluorinated Esters
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| 4-Cyano-3,5-difluorophenyl ester | Suzuki Coupling | 85 | |
| 4-Cyano-2-fluorophenyl ester | Buchwald-Hartwig | 72 |
Q. Table 2. Analytical Parameters for Purity Assessment
| Technique | Parameters | Target Specification |
|---|---|---|
| HPLC | Retention time: 1.68 min | ≥95% area |
| NMR | δ -110 to -115 ppm | Single peak |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
